molecular formula C18H20N4O B2894657 N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide CAS No. 2411226-98-5

N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide

Cat. No.: B2894657
CAS No.: 2411226-98-5
M. Wt: 308.385
InChI Key: YRMYWQQJKNCPTL-UHFFFAOYSA-N
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Description

N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a triazole ring and a cyclohexyl group linked to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide typically involves multiple steps, starting with the preparation of the triazole core. The final step involves the attachment of the but-2-ynamide group using appropriate coupling reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide has shown potential as a bioactive molecule in biological studies. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and triazole ring are believed to play a crucial role in binding to these targets, leading to biological responses. The exact pathways and molecular targets are still under investigation, but research suggests that it may involve modulation of enzyme activity or inhibition of specific cellular processes.

Comparison with Similar Compounds

  • N-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]but-2-ynamide

  • N-[4-(3-Phenyl-1H-1,2,3-triazol-4-yl)cyclohexyl]but-2-ynamide

  • N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)phenyl]but-2-ynamide

Uniqueness: N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-6-16(23)19-15-11-9-14(10-12-15)18-20-17(21-22-18)13-7-4-3-5-8-13/h3-5,7-8,14-15H,9-12H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMYWQQJKNCPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(CC1)C2=NC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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